molecular formula C25H24N2O6 B12450596 3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid

3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B12450596
M. Wt: 448.5 g/mol
InChI Key: YBQYBEGHLISGNX-UHFFFAOYSA-N
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Description

3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two 4-methylphenoxyacetamido groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the reaction of 3,5-diaminobenzoic acid with 4-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its hydrophobicity, potentially affecting its interaction with biological targets and its solubility in organic solvents .

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

3,5-bis[[2-(4-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C25H24N2O6/c1-16-3-7-21(8-4-16)32-14-23(28)26-19-11-18(25(30)31)12-20(13-19)27-24(29)15-33-22-9-5-17(2)6-10-22/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)

InChI Key

YBQYBEGHLISGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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